o-Tolyl-acetyl chloride
Description
Significance of Acyl Chlorides as Electrophilic Reagents in Chemical Transformations
Acyl chlorides, or acid chlorides, are a class of carboxylic acid derivatives characterized by the replacement of the hydroxyl (-OH) group with a chlorine (-Cl) atom. fiveable.mechemguide.co.uk This substitution makes them one of the most reactive types of acyl compounds. wikipedia.orgquora.com The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org This high degree of electrophilicity makes them excellent substrates for nucleophilic attack. fiveable.melibretexts.org
Their primary role in chemical transformations is as powerful acylating agents, enabling the introduction of an acyl group (R-C=O) into other molecules. chemistrystudent.com This is typically achieved through a nucleophilic addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride ion to form a new carbonyl compound. fiveable.mechemguide.co.uklibretexts.org Common transformations involving acyl chlorides include:
Friedel-Crafts Acylation : The reaction with aromatic compounds in the presence of a Lewis acid catalyst (like aluminum chloride) to form aryl ketones. chemistrystudent.comsigmaaldrich.com
Esterification : The reaction with alcohols to produce esters. wikipedia.org
Amide Synthesis : The reaction with ammonia (B1221849) or primary/secondary amines to yield amides. wikipedia.orglibretexts.org
Anhydride (B1165640) Formation : The reaction with a carboxylate salt or a carboxylic acid to form acid anhydrides. wikipedia.org
The high reactivity of acyl chlorides makes them versatile and crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. wikipedia.orgsemanticscholar.org
Distinctive Reactivity Profile and Synthetic Utility of o-Tolyl-acetyl Chloride
This compound (CAS No. 10166-09-3) is a specialized acylating agent utilized in various organic syntheses. lookchem.com It is typically prepared by reacting o-tolylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com Its utility stems from its ability to introduce the o-tolylacetyl group into target molecules, a common step in the creation of pharmaceuticals and other specialized chemicals. chemicalbook.com It readily undergoes nucleophilic substitution with alcohols, amines, and aromatic rings to form the corresponding esters, amides, and ketones.
Selected properties of this compound. clearsynth.comlookchem.comechemi.com
Influence of the ortho-Methyl Group on Steric and Electronic Effects
The defining feature of this compound is the methyl group at the ortho position of the phenyl ring. This substitution has significant steric and electronic consequences that differentiate its reactivity from other isomers and unsubstituted phenylacetyl chloride.
Electronic Effects : The methyl group is an electron-donating group (EDG) through an inductive effect. This property increases the electron density on the aromatic ring. semanticscholar.org This electronic donation can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenylacetyl chloride, as the electron density can be partially delocalized. However, the primary driver of reactivity remains the powerful electron-withdrawing nature of the acetyl chloride group itself. The increased electron density on the ring makes the aromatic portion more susceptible to electrophilic attack, though the primary utility of the compound is as an acylating agent.
Comparison of Reactivity with Meta and Para Isomers
The position of the methyl group on the phenyl ring significantly affects the properties and reactivity of tolyl-acetyl chloride isomers.
| Feature | This compound | m-Tolyl-acetyl chloride | p-Tolyl-acetyl chloride |
| Steric Hindrance | High, due to the proximity of the methyl group to the reaction center. | Low, as the methyl group is distant from the reaction center. | Low, as the methyl group is distant from the reaction center. |
| Electronic Influence | The electron-donating methyl group can influence the conformation and reactivity of the adjacent acetyl chloride group. acs.org | The inductive effect is present but has less direct influence on the reaction center compared to the ortho isomer. | The methyl group is para to the substituent, allowing for resonance effects to influence the ring's electron density. |
| Reactivity | Generally lower reactivity in nucleophilic substitution due to steric hindrance, but can lead to higher selectivity. | Reactivity is expected to be higher than the ortho isomer due to reduced steric hindrance. | Reactivity is also expected to be higher than the ortho isomer. Its symmetrical structure may enhance stability and crystallinity. |
The primary difference arises from steric effects. The ortho isomer is the most sterically hindered, which can slow down reactions but is sometimes exploited for selective synthesis. The meta and para isomers, lacking this direct steric impediment, are generally expected to be more reactive in typical nucleophilic substitution reactions. chemicalbook.com The electronic differences, while present, are often secondary to the pronounced steric effects of the ortho-methyl group.
Historical Context and Evolution of its Application in Organic Chemistry
The application of this compound is intrinsically linked to the broader history of acyl chlorides and major synthetic reactions. The first synthesis of an acyl chloride was reported by French chemist Charles Gerhardt in 1852. wikipedia.org A pivotal moment in the application of these compounds came in 1877 with the development of the Friedel-Crafts acylation by Charles Friedel and James Mason Crafts, a reaction that remains a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMIBYMTHOJWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375272 | |
| Record name | o-tolyl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10166-09-3 | |
| Record name | o-tolyl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10166-09-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for O Tolyl Acetyl Chloride Production
Laboratory-Scale Synthesis Routes
In a laboratory setting, the preparation of o-tolyl-acetyl chloride is a well-documented process, offering flexibility in the choice of reagents and reaction parameters.
The most common laboratory-scale synthesis involves the direct chlorination of o-tolylacetic acid. This method is favored for its efficiency and the high reactivity of the starting carboxylic acid.
The reaction between o-tolylacetic acid and thionyl chloride (SOCl₂) is a principal method for producing this compound. uni-konstanz.de To ensure the reaction proceeds to completion, the mixture is typically heated to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution. uni-konstanz.de
Several optimizations can be employed to enhance the efficiency of this reaction. The use of a solvent, such as benzene (B151609), is common. osti.gov After the initial reaction, adding anhydrous benzene and subsequently removing it under vacuum can help eliminate the last traces of excess thionyl chloride. uni-konstanz.deosti.gov For certain applications, a catalytic amount of N,N-dimethylformamide (DMF) or pyridine (B92270) may be introduced to facilitate the conversion. google.comgoogle.comreddit.com
Table 1: Reaction Parameters for Thionyl Chloride Mediated Chlorination
| Parameter | Condition | Source |
|---|---|---|
| Reactants | o-Tolylacetic acid, Thionyl chloride | uni-konstanz.de |
| Solvent | Benzene (optional) | osti.gov |
| Catalyst | DMF or Pyridine (optional) | google.comgoogle.comreddit.com |
| Temperature | Reflux | |
| Work-up | Removal of excess thionyl chloride and solvent under vacuum | uni-konstanz.deosti.gov |
Oxalyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF), serves as a milder and more selective alternative to thionyl chloride for converting carboxylic acids to acyl chlorides. wikipedia.orgbiorxiv.org This reagent is known to degrade into volatile byproducts, which can simplify the purification process of the desired this compound. wikipedia.org The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM). biorxiv.org
While specific documented use of oxalyl chloride for this compound is not prevalent in the provided search results, its general applicability for converting carboxylic acids to acid chlorides is well-established. wikipedia.orgbiorxiv.orgdergipark.org.tr The reaction mechanism involves the formation of a reactive intermediate that readily converts the carboxylic acid to the corresponding acyl chloride. wikipedia.org
To prevent unwanted side reactions, particularly the hydrolysis of the acyl chloride product, the synthesis of this compound must be conducted under an inert atmosphere, such as dry nitrogen or argon. orgsyn.orghud.ac.uk This is crucial as thionyl chloride reacts violently with water. orgsyn.org
Temperature control is also a critical factor. While the reaction with thionyl chloride often requires heating to reflux to ensure complete conversion, the initial mixing and subsequent steps may necessitate specific temperature management. orgsyn.org For instance, after the reaction, cooling the mixture to room temperature before removing excess reagents is a common practice. uni-konstanz.deorgsyn.org In some procedures, cooling to 0°C is employed during the removal of volatile components to prevent bumping. orgsyn.org The specific temperature regime can influence the reaction rate and the purity of the final product.
Conversion from o-Tolylacetic Acid
Industrial-Scale Manufacturing Processes
The large-scale production of this compound generally follows the same chemical principles as laboratory synthesis but with significant considerations for process engineering and safety.
For industrial manufacturing, the reaction is carried out in large reactors designed to handle corrosive materials and equipped with efficient reflux condensers and inert gas purging systems. The use of robust equipment is necessary to manage the volatile and corrosive nature of reagents like thionyl chloride. Process control systems are implemented to monitor and regulate temperature, pressure, and reactant addition rates to ensure consistent product quality and operational safety. The handling and disposal of byproducts, such as sulfur dioxide and hydrogen chloride gas generated from the thionyl chloride reaction, are also major considerations in an industrial setting. masterorganicchemistry.com
Reactor Design and Specialized Handling Protocols for Corrosive and Volatile Reagents
The industrial synthesis of this compound, primarily through the reaction of o-tolylacetic acid with chlorinating agents like thionyl chloride, necessitates robust reactor designs and stringent handling protocols due to the corrosive nature of the reactants and products. robenmfg.com
Reactor Design and Materials
The reactors used for this process are typically batch or semi-batch reactors, though continuous flow reactors are gaining traction for enhanced safety and efficiency. nih.govresearchgate.net The primary challenge in reactor design is mitigating corrosion from hydrogen chloride (HCl) gas and the acyl chloride product itself, as well as handling the volatile and toxic nature of reagents like thionyl chloride. drexel.edu
Glass-lined steel reactors are a common choice, offering the structural strength of steel with the high corrosion resistance of a glass interior. ddpsinc.comddpsinc.com This combination is effective against both acidic and basic corrosive environments at elevated temperatures and pressures. ddpsinc.com For extremely corrosive conditions and high-temperature applications, specialized alloys are employed. ddpsinc.comwikipedia.org
Interactive Table: Reactor Material Specifications for Corrosive Environments
| Material | Key Components | Max. Temperature | Pressure Rating | Corrosion Resistance Profile |
| Glass-Lined Steel | Steel, Borosilicate Glass | ~260°C (500°F) | Full Vacuum to High Pressure | Excellent resistance to acids and bases, smooth non-contaminating surface. ddpsinc.com |
| Hastelloy C-276 | Nickel, Molybdenum, Chromium | Up to 650°C | Up to 103 bar (1,500 psi) | Superior resistance to a wide range of severe corrosive environments, including strong acids. robenmfg.comddpsinc.com |
| Titanium (Grades 2, 3, 4, 7) | Titanium | Up to 650°C | High | Excellent strength-to-density ratio and outstanding corrosion resistance, particularly against chlorides. robenmfg.comddpsinc.comparrinst.com |
| Monel 400 | Nickel, Copper | High | High | Resistant to sea water and caustic solutions, but attacked by nitric acid and ammonia (B1221849) systems. ddpsinc.comparrinst.com |
| Type 316 Stainless Steel | Steel, Chromium, Nickel, Molybdenum | Up to 650°C | Up to 103 bar (1,500 psi) | Suitable for less aggressive corrosive applications; good for many organic systems. robenmfg.comparrinst.com |
These reactors are equipped with essential features such as reflux condensers to manage volatile components, and inert gas purging systems (e.g., nitrogen or argon) to maintain a moisture-free environment, which is critical as this compound and thionyl chloride are moisture-sensitive. drexel.edu
Specialized Handling Protocols
Handling corrosive and volatile reagents requires strict adherence to safety protocols to protect personnel and prevent environmental release.
Containment: All manipulations involving thionyl chloride and this compound must be performed within a well-ventilated chemical fume hood, glove box, or other suitable containment devices that exhaust directly to the outside. drexel.eduresearchgate.net
Personal Protective Equipment (PPE): Comprehensive PPE is mandatory. This includes chemical-resistant lab coats, chemical safety goggles, and face shields. Gloves made of resistant materials like rubber or neoprene are required to prevent skin contact. drexel.edu
Storage: These chemicals must be stored in a cool, dry, and well-ventilated area, isolated from incompatible materials such as water, bases, alcohols, and oxidizing agents. drexel.eduwcu.edu Containers must be kept tightly sealed and upright to prevent leakage. wcu.edu
Emergency Preparedness: Emergency eyewash stations and safety showers must be readily accessible. wcu.edu Spill cleanup materials, such as vermiculite (B1170534) or dry sand, should be available, and personnel must be trained in emergency response procedures. Water should never be used for cleanup of spills due to the violent reaction. nj.gov
Byproduct Management and Environmental Control in Industrial Synthesis
The synthesis of this compound from o-tolylacetic acid and thionyl chloride generates significant gaseous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemistryabc.com Effective management of these acidic and corrosive gases is a critical aspect of the industrial process, mandated by environmental regulations such as the US Clean Air Act and the EU Industrial Emissions Directive. sazenviro.comsolvairsolutions.com
Acid Gas Scrubbing
The primary method for controlling SO₂ and HCl emissions is the use of industrial gas scrubbers. sazenviro.compollutionsystems.combabcock.com These systems are designed to bring the exhaust gas stream into contact with a scrubbing liquid that neutralizes the acidic components. torch-air.com
Wet Scrubbers: These are the most common type for this application. The off-gases from the reactor are directed into a packed bed column or a venturi scrubber. sazenviro.comtorch-air.com In the scrubber, the gases flow counter-currently to a caustic solution, typically aqueous sodium hydroxide (B78521) (NaOH). machengineering.com The high surface area provided by the packing material facilitates the mass transfer of the acid gases into the liquid phase where they are neutralized. sazenviro.comtorch-air.com
HCl(g) + NaOH(aq) → NaCl(aq) + H₂O(l)
SO₂(g) + 2NaOH(aq) → Na₂SO₃(aq) + H₂O(l)
Dry Scrubbing: Dry sorbent injection (DSI) is another technology used for acid gas control. It involves injecting a dry alkaline sorbent, such as sodium bicarbonate or hydrated lime, into the gas stream. babcock.com This method is effective and can achieve high removal efficiencies for both HCl and SO₂. solvairsolutions.combabcock.com
The resulting neutralized liquid from a wet scrubber is either treated in a wastewater treatment facility before discharge or regenerated for reuse. cpcb.nic.in The solid byproduct from dry scrubbing is collected and disposed of as industrial waste. wcu.edupollutionsystems.com
Interactive Table: Byproduct Control Systems
| Control Technology | Target Pollutants | Reagents Used | Removal Efficiency | Key Features |
| Wet Gas Scrubber (Packed Bed/Venturi) | HCl, SO₂ | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Calcium Hydroxide (Ca(OH)₂) machengineering.com | >99% for HCl, up to 98% for SO₂ machengineering.combabcock.com | High efficiency; produces a liquid effluent requiring treatment. torch-air.commachengineering.com |
| Dry Sorbent Injection (DSI) | HCl, SO₂, SO₃, HF | Sodium Bicarbonate, Hydrated Lime, Trona solvairsolutions.combabcock.com | Up to 80% for SO₂, high for HCl and SO₃ babcock.com | Lower capital cost; produces a dry solid waste. babcock.compower-eng.com |
| Amine Scrubbing | H₂S, CO₂ | Amine solutions | High | Primarily used for sour gas streams, not the primary choice for HCl/SO₂ from this synthesis. joaairsolutions.com |
In addition to end-of-pipe solutions like scrubbers, process optimization plays a role in environmental control. This includes careful control of reaction stoichiometry to minimize unreacted reagents and the formation of other chlorinated organic byproducts, which may be formed in small quantities. eurochlor.orgresearchgate.net Continuous monitoring of stack emissions using sensors for chlorine and other pollutants ensures compliance with regulatory limits and provides immediate alerts in case of process upsets. cpcb.nic.in
Mechanistic Investigations of O Tolyl Acetyl Chloride Reactivity
Rearrangement Reactions Involving the o-Tolyl Moiety
The reactivity of o-tolyl-acetyl chloride and related o-tolyl derivatives is significantly influenced by the presence of the ortho-methyl group. This substituent can direct reaction pathways towards rearrangement, both through intermolecular and intramolecular processes. These rearrangements are of mechanistic interest as they highlight the interplay of steric and electronic effects inherent to the o-tolyl moiety.
Intermolecular Rearrangements in Organometallic Reactions (e.g., Grignard Reagents)
The reaction of acyl chlorides with highly reactive organometallic species like Grignard reagents typically proceeds via nucleophilic acyl substitution to form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. stackexchange.com However, under certain conditions, unexpected rearrangement pathways can compete with or dominate this canonical reaction sequence.
While direct studies on this compound are limited, related research on reactions involving benzyl (B1604629) Grignard reagents and organocadmium reagents provides insight into potential rearrangement mechanisms. A notable example is the "benzyl to o-tolyl rearrangement" observed in the Grignard reaction of benzylmagnesium halides with certain carbohydrate aldehydes. beilstein-journals.org In these cases, the expected benzyl carbinol is accompanied by a significant amount of the rearranged o-tolyl carbinol. beilstein-journals.org For instance, the reaction of benzylmagnesium chloride with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside resulted in a mixture of o-tolyl and benzyl carbinols, with the rearranged o-tolyl products predominating. beilstein-journals.org
Similarly, the reaction of tetra-O-acetylglucopyranosyl bromide with benzylmagnesium chloride yielded a 3:1 mixture of 2-(β-d-glucopyranosyl)toluene (the rearranged o-tolyl product) and (β-glucosyl)phenylmethane (the expected benzyl product). tandfonline.com The formation of the o-tolyl product is proposed to involve the participation of neighboring acetoxy groups on the sugar substrate. tandfonline.com Although the substrate is not this compound itself, these findings demonstrate the lability of the benzyl Grignard reagent and its propensity to rearrange to the more stable o-tolyl structure during reactions that are mechanistically similar to those involving acyl chlorides.
Investigations into the reactions of organocadmium reagents with acetyl chloride also reveal the occurrence of rearrangements influenced by aromatic substitution. core.ac.uk For example, when various meta-substituted phenyl cadmium derivatives were reacted with acetyl chloride, only those with methylthio and methoxy (B1213986) substituents yielded rearrangement products. core.ac.uk The reaction of di-m-anisylcadmium with acetyl chloride produced a significant amount of the rearranged 4-methoxyacetophenone alongside the expected 3-methoxyacetophenone. core.ac.uk This indicates that the nature of the substituent on the organometallic reagent plays a critical role in directing the reaction towards rearrangement pathways.
Table 1: Product Distribution in the Reaction of Di-m-anisylcadmium with Various Acylating Agents
| Acylating Agent | Direct Product (%) | Rearranged Product (%) |
|---|---|---|
| Acetyl Chloride | 35 | 65 |
| Acetyl Bromide | 35 | 65 |
| Acetic Anhydride (B1165640) | 60 | 40 |
| Diacetyl Sulfide | 100 | 0 |
Data sourced from rearrangement studies of organocadmium reagents. core.ac.uk
Intramolecular Processes and Their Relationship to ortho-Substitution Effects
The ortho-methyl group in the o-tolyl moiety exerts significant steric and electronic effects that can facilitate or hinder intramolecular rearrangements. The Fries rearrangement, an acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone, is a classic example of an intramolecular process where such effects are prominent.
When o-tolyl acetate (B1210297), which can be formed from o-cresol (B1677501) and acetyl chloride, is subjected to Fries rearrangement conditions, the acyl group migrates from the phenolic oxygen to the aromatic ring. rsc.org Studies using titanium tetrachloride as a catalyst have shown that the rearrangement of o-tolyl acetate leads to almost exclusive migration to the para-position relative to the hydroxyl group, forming 4-hydroxy-3-methylacetophenone. rsc.org This high regioselectivity is a direct consequence of the ortho-substitution effect; the o-methyl group sterically hinders migration to the adjacent ortho-position, thereby favoring migration to the less hindered para-position.
The efficiency and outcome of the Fries rearrangement are highly dependent on the catalyst and solvent used. For o-tolyl acetate, using titanium tetrachloride in nitrobenzene (B124822) provides a homogeneous reaction medium and influences the product distribution. rsc.org
Table 2: Yields of Hydroxy Ketones from the Fries Rearrangement of o-Tolyl Acetate
| Catalyst | Solvent | Temperature (°C) | Time (hr) | p-Hydroxy Ketone Yield (%) | o-Hydroxy Ketone Yield (%) |
|---|---|---|---|---|---|
| TiCl₄ (0.2 mol) | Nitrobenzene | 50 | 6 | 70 | 5 |
| TiCl₄ (0.2 mol) | s-Tetrachloroethane | 100 | 6 | 60 | 6 |
| FeCl₃ (0.2 mol) | Nitrobenzene | 50 | 6 | 60 | 5 |
Data adapted from a study on the Fries Rearrangement. rsc.org
The ortho-substituent effect is a general phenomenon in aromatic chemistry. The methyl group is electron-donating through hyperconjugation and weakly activating, while also imposing significant steric bulk. nih.gov This steric hindrance can prevent reactions at the adjacent position, as seen in the Fries rearrangement, or it can force reacting groups into specific conformations that may favor certain intramolecular pathways. nih.gov In other contexts, such as the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, the substitution pattern on the aromatic rings is a critical factor that determines whether the reaction proceeds and controls the outcome. researchgate.netuclan.ac.uk The presence of an ortho-substituent can dramatically alter the energy of transition states for cyclization or migration, thereby dictating the feasibility and selectivity of the intramolecular process.
Applications of O Tolyl Acetyl Chloride in Advanced Organic Synthesis
Friedel-Crafts Acylation Reactions
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. The resulting aryl ketones are versatile intermediates in the synthesis of a wide range of valuable compounds. chemijournal.com
Catalyst Systems for Aromatic Acylation (e.g., Aluminum Chloride, Iron(III) Chloride)
A crucial aspect of the Friedel-Crafts acylation is the choice of catalyst. Strong Lewis acids are required to activate the acyl chloride, generating a highly electrophilic acylium ion. youtube.com Aluminum chloride (AlCl₃) is a traditional and widely used catalyst for these reactions. masterorganicchemistry.comlibretexts.org It effectively complexes with the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond and formation of the acylium ion.
However, a stoichiometric amount of AlCl₃ is often necessary because the product ketone can form a stable complex with the catalyst, rendering it inactive. wikipedia.org Iron(III) chloride (FeCl₃) is another common Lewis acid catalyst employed in Friedel-Crafts acylations. masterorganicchemistry.com
Modern advancements have explored more environmentally benign and reusable catalyst systems. These include solid acid catalysts and metal triflates, which can offer advantages in terms of handling, separation, and catalyst recovery. chemijournal.com
Table 1: Common Catalysts in Friedel-Crafts Acylation
| Catalyst | Formula | Type | Key Characteristics |
|---|---|---|---|
| Aluminum Chloride | AlCl₃ | Lewis Acid | Highly effective, but often required in stoichiometric amounts. wikipedia.org |
| Iron(III) Chloride | FeCl₃ | Lewis Acid | A common alternative to aluminum chloride. masterorganicchemistry.com |
| Zinc(II) Salts | Zn(II) | Lewis Acid | Milder catalyst, can be used in catalytic amounts for activated rings. wikipedia.org |
Regioselectivity and Scope in Substituted Aromatic and Heteroaromatic Systems
When an aromatic or heteroaromatic ring is already substituted, the position of the incoming acyl group is influenced by the electronic and steric properties of the existing substituent. The methyl group in the "o-tolyl" portion of o-tolyl-acetyl chloride is an ortho, para-directing group. However, in the context of Friedel-Crafts acylation of a separate aromatic substrate, the directing effects of the substituents on that substrate will determine the regiochemical outcome.
For instance, in the acylation of toluene (B28343), the methyl group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions. libretexts.org Electron-donating groups on the aromatic substrate generally activate the ring towards electrophilic substitution and direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the incoming group to the meta position. libretexts.org
The scope of the Friedel-Crafts acylation is broad, but it has limitations. The reaction does not work well with strongly deactivated aromatic rings, such as those bearing a nitro group. youtube.com
Tandem Reactions and One-Pot Friedel-Crafts Strategies
To improve efficiency and reduce waste, chemists have developed tandem and one-pot strategies involving Friedel-Crafts acylation. These approaches combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates. For example, a Friedel-Crafts acylation can be followed by a reduction of the resulting ketone to an alkane, effectively achieving a Friedel-Crafts alkylation without the risk of carbocation rearrangements. wikipedia.orgorganic-chemistry.org Common reduction methods for this purpose include the Wolff-Kishner and Clemmensen reductions. organic-chemistry.org
Formation of Carbon-Heteroatom Bonds
This compound is also a key reagent for forming bonds between carbon and heteroatoms, such as nitrogen and oxygen. This reactivity stems from the highly electrophilic nature of the carbonyl carbon in the acyl chloride.
Synthesis of Amides via Aminolysis Reactions
The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines leads to the formation of amides. libretexts.org This reaction, known as aminolysis, is a nucleophilic acyl substitution where the amine acts as the nucleophile. youtube.com The reaction is typically rapid and exothermic. libretexts.org
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the amide. youtube.com Often, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrogen chloride byproduct. researchgate.net
Table 2: Examples of Amide Synthesis from Acyl Chlorides
| Amine | Product | Reaction Type |
|---|---|---|
| Ammonia | Primary Amide | Aminolysis |
| Primary Amine | Secondary Amide | Aminolysis |
Esterification via Alcoholysis Reactions
Similarly, this compound reacts with alcohols in a process called alcoholysis to form esters. lew.ro This reaction is another example of nucleophilic acyl substitution, with the alcohol serving as the nucleophile. The reaction is often carried out in the presence of a base, such as pyridine, to scavenge the HCl produced. nih.gov
The esterification of alcohols with acyl chlorides is a versatile method for producing a wide variety of esters under mild conditions. researchgate.netaocs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aluminum Chloride |
| Iron(III) Chloride |
| Zinc(II) Salts |
| Toluene |
| Pyridine |
| Triethylamine |
Thioesterification via Thiolysis Reactions
This compound is a reactive acylating agent that can be employed in the synthesis of thioesters through reactions with thiols. This process, known as thioesterification via thiolysis, involves the nucleophilic attack of a thiol on the electrophilic carbonyl carbon of this compound. The general reaction mechanism proceeds through a nucleophilic acyl substitution pathway.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to deprotonate the thiol, forming a more nucleophilic thiolate anion. This thiolate then attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of the corresponding S-alkyl or S-aryl o-tolylthioacetate.
While specific literature examples detailing the thioesterification of this compound are not extensively documented, the reactivity of acyl chlorides with thiols is a well-established transformation in organic synthesis. researchgate.netresearchgate.nettaylorandfrancis.com The reaction is generally efficient and provides a straightforward route to thioesters, which are important intermediates in biochemistry and organic synthesis. wikipedia.orgchemistrysteps.com
Table 1: General Reaction Parameters for Thioesterification of Acyl Chlorides
| Parameter | Description |
| Acyl Chloride | This compound |
| Nucleophile | Aliphatic or aromatic thiols |
| Base | Pyridine, triethylamine, or other non-nucleophilic bases |
| Solvent | Aprotic solvents such as THF, dichloromethane (B109758), or diethyl ether |
| Temperature | Typically ranges from 0 °C to room temperature |
Preparation of Complex Molecular Architectures and Functional Materials
Synthesis of Heterocyclic Compounds (e.g., Dihydropyrimidinediones, Oxazinane Derivatives)
While direct literature precedents for the use of this compound in the synthesis of dihydropyrimidinediones and oxazinane derivatives are scarce, its role as an acylating agent suggests potential synthetic routes to these heterocyclic systems.
Dihydropyrimidinediones: The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidones. organic-chemistry.org While this reaction typically involves an aldehyde, a β-ketoester, and urea (B33335), variations of this reaction could potentially utilize an acyl chloride. For instance, N-acylated ureas can be employed in Biginelli-type condensations. arkat-usa.orgresearchgate.net In a hypothetical scenario, this compound could be used to first acylate urea or a substituted urea, and the resulting N-(o-tolylacetyl)urea could then participate in a cyclocondensation reaction with an aldehyde and a β-dicarbonyl compound to yield a dihydropyrimidinedione bearing an o-tolylacetyl group.
Oxazinane Derivatives: Oxazinane derivatives are valuable scaffolds in medicinal chemistry. The synthesis of certain oxazinane derivatives can be achieved through the cyclization of amino alcohols with carbonyl compounds or their derivatives. scirp.orgorgsyn.orgwmich.edu this compound could be used to acylate the nitrogen or oxygen of an appropriate amino alcohol precursor. Subsequent intramolecular cyclization, potentially under acidic or basic conditions, could then lead to the formation of an oxazinane ring system incorporating the o-tolylacetyl moiety. The specific substitution pattern on the amino alcohol would dictate the final structure of the oxazinane derivative.
Construction of Advanced Pharmaceutical Intermediates and Biologically Active Scaffolds
Acyl chlorides are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The o-tolylacetyl group, introduced via this compound, can be found in various molecular scaffolds of medicinal interest. The related compound, p-tolylacetyl chloride, is noted as a key intermediate for drugs targeting central nervous system disorders. Although specific examples for the ortho-isomer are less common in readily available literature, the principles of its application remain the same.
The reactivity of this compound allows for its incorporation into a wide range of molecular frameworks through reactions such as:
Amide bond formation: Reaction with amines to form amides is a cornerstone of medicinal chemistry. The resulting o-tolylacetamides can be found in various drug candidates and biologically active probes.
Esterification: Reaction with alcohols or phenols yields esters that can act as prodrugs or possess inherent biological activity.
Friedel-Crafts acylation: This reaction allows for the introduction of the o-tolylacetyl group onto aromatic and heteroaromatic rings, creating ketone derivatives that are common intermediates in drug synthesis.
The presence of the ortho-methyl group on the phenyl ring can influence the pharmacological properties of the final molecule through steric and electronic effects, potentially impacting binding affinity to biological targets and metabolic stability.
Integration into Polymer Chemistry for Tailored Material Properties
The functionalization of polymers is a key strategy for tailoring their physical and chemical properties. Acyl chlorides can be used to modify polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. nih.govnih.gov
This compound could be employed in the post-polymerization modification of polymers like polyvinyl alcohol (PVA) or chitosan. The reaction would involve the esterification or amidation of the polymer's functional groups, respectively. The introduction of the o-tolylacetyl group could alter the polymer's properties in several ways:
Solubility: The incorporation of the relatively nonpolar o-tolylacetyl group would be expected to decrease the water solubility of a hydrophilic polymer.
Thermal Properties: The bulky side chains could affect the polymer's glass transition temperature (Tg) and melting point (Tm).
Mechanical Properties: Changes in intermolecular forces resulting from the modification could influence the polymer's strength and flexibility.
Table 2: Potential Polymer Modifications with this compound
| Polymer | Functional Group | Potential Modification | Expected Property Change |
| Polyvinyl alcohol (PVA) | Hydroxyl (-OH) | Esterification | Increased hydrophobicity, altered thermal properties |
| Chitosan | Amine (-NH2) | Amidation | Modified solubility, potential for new biological interactions |
| Poly(ethylene imine) (PEI) | Amine (-NH-) | Amidation | Altered charge density and complexation ability |
Development of Hydrophobic Functionalized Materials
The creation of hydrophobic surfaces and materials is of significant interest for a variety of applications, including self-cleaning coatings, water-repellent textiles, and anti-fouling surfaces. nih.govwordpress.commobilityengineeringtech.comrsc.orgmdpi.com Chemical modification of a surface with nonpolar molecules is a common strategy to increase its hydrophobicity.
This compound can be used to functionalize surfaces rich in hydroxyl groups, such as cellulose, silica (B1680970), or metal oxides. The reaction involves the formation of ester linkages between the o-tolylacetyl group and the surface hydroxyls. This process effectively replaces the polar hydroxyl groups with the nonpolar o-tolylacetyl moieties, thereby reducing the surface energy and increasing the water contact angle.
The degree of hydrophobicity achieved would depend on the density of the surface functionalization. A higher degree of substitution with the o-tolylacetyl group would lead to a more hydrophobic surface. This approach offers a means to tune the surface properties of materials for specific applications requiring controlled wettability.
Catalysis and Reaction Condition Engineering for O Tolyl Acetyl Chloride Transformations
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity for the transformations of o-tolyl-acetyl chloride. Lewis and Brønsted acids are the most prominent examples in this category.
Lewis acids are fundamental catalysts for Friedel-Crafts acylation reactions, a key transformation involving acyl chlorides like this compound. iitk.ac.in These catalysts function by activating the acyl chloride, thereby generating a highly electrophilic acylium ion, which then attacks an aromatic ring in an electrophilic aromatic substitution reaction. iitk.ac.in Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂). numberanalytics.com
The general mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form the acylium ion (R-C≡O⁺) and a complex anion (e.g., [AlCl₄]⁻). acs.org The strength of the Lewis acid can significantly influence the reaction rate and substrate scope. AlCl₃ is a powerful catalyst widely used for general Friedel-Crafts acylations, particularly with electron-rich aromatics. numberanalytics.com FeCl₃ serves as a milder alternative, while BF₃ is often employed when higher selectivity is needed, especially in the presence of sensitive functional groups. numberanalytics.com
Research findings indicate that the reaction conditions, such as solvent and temperature, are critical for optimizing the yield and preventing side reactions. For instance, in AlCl₃-promoted Friedel-Crafts acylation between acetyl chloride and toluene (B28343), the reaction proceeds rapidly even at low temperatures when the reagents are added sequentially. rsc.org
Table 1: Representative Conditions for Lewis Acid-Catalyzed Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield | Ref |
|---|---|---|---|---|---|---|
| Toluene | Acetyl Chloride | AlCl₃ | 1,2-dichloroethane | -10 | 76% (isolated) | rsc.org |
| Benzene (B151609) | Acetyl Chloride | AlCl₃ | 1,2-dichloroethane | -10 | - | rsc.org |
| Mesitylene | 4-tert-butylbenzoyl chloride | AlCl₃ | 1,2-dichloroethane | -30 | 86% (isolated) | rsc.org |
Note: This table presents data for analogous reactions to illustrate typical conditions for Friedel-Crafts acylation involving aroyl chlorides.
Trifluoromethanesulfonic acid (TfOH, CF₃SO₃H) is a superacid that serves as an exceptionally effective Brønsted acid catalyst for acylation reactions. researchgate.net It can catalyze both C-acylation (Friedel-Crafts type) and O-acylation, with the reaction pathway being controllable by the reaction conditions. mdpi.com When TfOH reacts with an acyl chloride, it can form a mixed carboxylic trifluoromethanesulfonic anhydride (B1165640), which is an extremely powerful acylating agent. researchgate.net
The selectivity between C- and O-acylation is often dictated by the concentration of TfOH. When used in excess or as a neat solvent, TfOH promotes C-acylation of phenols to form hydroxyaryl ketones. researchgate.netmdpi.com In contrast, using a catalytic amount of TfOH (e.g., 1% in an organic solvent like acetonitrile) favors O-acylation, leading to the formation of phenyl esters in excellent yields. mdpi.comresearchgate.net For example, the acylation of m-cresol (B1676322) with acetyl chloride in neat TfOH yields a mixture of isomeric hydroxyaryl ketones. mdpi.com This indicates that under these conditions, the reaction proceeds via a Friedel-Crafts type mechanism. The ability to perform these reactions at room temperature highlights the mild conditions afforded by the high catalytic activity of TfOH. mdpi.com
Table 2: TfOH-Catalyzed Acylation of Phenolic Compounds
| Substrate | Acylating Agent | TfOH Concentration | Solvent | Temperature | Product Type | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Phenol | Acetyl Chloride | Neat (>30 mmol) | TfOH | Room Temp. | C-acylation (p-hydroxyacetophenone) | Excellent | researchgate.netmdpi.com |
| Phenol | Acetyl Chloride | 1% in CH₃CN | Acetonitrile | Room Temp. | O-acylation (Phenyl acetate) | Quantitative | mdpi.com |
| m-Cresol | Acetyl Chloride | Neat | TfOH | Room Temp. | C-acylation (Isomeric hydroxy ketones) | - | mdpi.com |
| Phenyl acetate (B1210297) | - | Neat | TfOH | Room Temp. | Fries Rearrangement (p-hydroxyacetophenone) | High | researchgate.net |
Note: This table illustrates the controllable selectivity of TfOH-catalyzed acylations.
Heterogeneous and Supported Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and often improved selectivity, contributing to greener chemical processes.
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can function as solid acid catalysts. osti.gov They are considered environmentally benign alternatives to traditional Lewis acids like AlCl₃ for Friedel-Crafts acylation. cardiff.ac.uk The reaction is believed to proceed through the formation of acylium ions within the zeolite pores. osti.gov The shape-selective nature of zeolites can influence the regioselectivity of the reaction, often favoring the formation of the para-isomer due to steric constraints imposed by the catalyst's channels. cardiff.ac.ukresearchgate.net
Zeolites such as H-Beta (Hβ) and H-Y have been shown to be effective catalysts for the acylation of aromatic compounds. cardiff.ac.ukresearchgate.net For instance, the acetylation of anisole (B1667542) with acetic anhydride over Hβ zeolite proceeds with high conversion and selectivity for the p-methoxyacetophenone product. researchgate.net While acid anhydrides are often better acylating agents than acyl chlorides in zeolite-catalyzed reactions, the principle of shape-selective acylation applies. cardiff.ac.uk The reusability of zeolite catalysts after regeneration by heating further enhances their appeal for industrial applications. cardiff.ac.uk
Table 3: Zeolite-Catalyzed Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Key Finding | Ref |
|---|---|---|---|---|---|
| Anisole | Acetic Anhydride | H-Beta | 150 | High yield of 4-methylacetophenone with ~100% selectivity. | researchgate.net |
| Phenol | Propanoyl Chloride | H-Beta | - | Hβ most active for C-acylation, favoring para-isomer (p/o = 1.9). | cardiff.ac.uk |
| 2,3-Dihydrobenzofuran | Acetic Anhydride | H-Beta | - | Yield of 95% for the 5-acyl product. Catalyst is reusable. | cardiff.ac.uk |
Note: This table highlights the use of zeolites in acylation reactions analogous to those involving this compound.
Palladium catalysts supported on materials like functionalized silica (B1680970) gel are effective for various cross-coupling reactions. mdpi.com One such application is the acyl Sonogashira reaction, which couples acyl chlorides with terminal alkynes to produce ynones, which are valuable synthetic intermediates. koreascience.krresearchgate.net
Research has demonstrated the use of palladium supported on mercaptopropyl-functionalized silica gel (Pd-SH-SILICA) as a heterogeneous catalyst for this transformation. koreascience.kr This system effectively catalyzes the reaction between various aroyl chlorides and terminal alkynes under mild, copper-free conditions at room temperature. mdpi.comkoreascience.kr The catalyst shows good activity, and its heterogeneous nature allows for easy separation from the reaction mixture. researchgate.netthieme-connect.com While specific studies focusing exclusively on this compound are not prevalent, the successful application with other benzoyl chlorides suggests its applicability. mdpi.com
Table 4: Acyl Sonogashira Coupling of Acyl Chlorides with Alkynes using Pd-SH-SILICA
| Acyl Chloride | Alkyne | Catalyst | Base | Solvent | Temperature | Time (h) | Yield | Ref |
|---|---|---|---|---|---|---|---|---|
| Benzoyl chloride | Phenylacetylene | Pd-SH-SILICA | Triethylamine (B128534) | Toluene | Room Temp. | 15 | 87% | koreascience.kr |
| 4-Methoxybenzoyl chloride | Phenylacetylene | Pd-SH-SILICA | Triethylamine | Toluene | Room Temp. | 15 | 92% | koreascience.kr |
| 4-Nitrobenzoyl chloride | Phenylacetylene | Pd-SH-SILICA | Triethylamine | Toluene | Room Temp. | 15 | 94% | koreascience.kr |
Note: This table shows representative yields for the acyl Sonogashira reaction, demonstrating the utility of the supported palladium catalyst.
Phase-Transfer Catalysis in Acylation Reactions
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). lew.ro In the context of acylation, PTC is particularly useful for the reaction of acyl chlorides with nucleophiles like phenols, which can be deprotonated in an aqueous basic phase. ingentaconnect.com
The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) chloride (TBAC) or tetrabutylammonium hydrogen sulfate. ingentaconnect.comphasetransfercatalysis.com The catalyst transports the deprotonated nucleophile (e.g., a phenoxide anion) from the aqueous phase to the organic phase, where it can react with the this compound. lew.ro This method is highly efficient, often providing quantitative yields in very short reaction times at low temperatures, and avoids the need for strictly anhydrous conditions. ingentaconnect.com The choice of catalyst, base, and solvent system is crucial to avoid side reactions like the hydrolysis of the acyl chloride. lew.rophasetransfercatalysis.com
Table 5: Phase-Transfer Catalyzed O-Acylation of Phenols
| Phenol Substrate | Acyl Chloride | Catalyst | Reaction System | Time (min) | Temperature (°C) | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Phenol | Acetyl Chloride | TBAC (10 mmol) | Dichloromethane (B109758) / 10% aq. NaOH | 5 | 0 | Quantitative | lew.ro |
| p-Cresol | Acetyl Chloride | TBAC | Dichloromethane / 10% aq. NaOH | 5 | 0 | 98% | ingentaconnect.com |
| p-tert-Butylphenol | Acetyl Chloride | TBAC | Dichloromethane / 10% aq. NaOH | 5 | 0 | >99% | ingentaconnect.com |
Note: This table provides examples of the high efficiency of PTC in O-acylation reactions.
Solvent Effects and Reaction Medium Optimization
The choice of solvent is a critical parameter in directing the outcome of chemical transformations involving this compound. The solvent not only facilitates the dissolution of reactants but also profoundly influences reaction rates, selectivity, and even the reaction mechanism itself. Optimization of the reaction medium is therefore a key strategy in process development and synthesis.
In non-aqueous systems, the solvent's polarity, coordinating ability, and boiling point are crucial factors that modulate the reactivity of this compound, particularly in Lewis acid-catalyzed reactions like the Friedel-Crafts acylation. numberanalytics.com The solvent can impact the solubility of the catalyst-acyl chloride complex and the stability of reaction intermediates, thereby affecting both yield and product distribution. stackexchange.com
Common non-aqueous solvents for such reactions include chlorinated hydrocarbons like dichloromethane and 1,2-dichloroethane, as well as non-polar solvents like carbon disulfide and polar solvents like nitrobenzene (B124822). numberanalytics.comstackexchange.com The choice can determine the isomeric product ratio. For instance, in the acetylation of naphthalene, non-polar solvents tend to favor the kinetically controlled 1-acetyl product, while polar solvents can lead to the thermodynamically more stable 2-acetyl isomer. stackexchange.com This is because the intermediate complex is often insoluble in non-polar solvents, precipitating out and preventing rearrangement to the thermodynamic product. stackexchange.com In polar solvents, the complex remains dissolved, allowing for equilibrium to be established. stackexchange.com
The steric hindrance provided by the ortho-methyl group in this compound can influence its reactivity compared to unsubstituted acyl chlorides, potentially enhancing selectivity in certain reactions. Research on the closely related Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl with acetyl chloride demonstrates the significant impact of both solvent and temperature on reaction outcomes. As detailed in the table below, changing the solvent and increasing the temperature dramatically improved the yield of the desired mono-acetylated product. nih.gov
| Solvent | Temperature (°C) | Yield of 4-acetyl-3,3′-dimethylbiphenyl (%) | Reference |
|---|---|---|---|
| 1,2-Dichloroethane | 25 | 58 | nih.gov |
| Carbon Disulfide | 25 | 52 | nih.gov |
| Nitromethane | 25 | 50 | nih.gov |
| 1,2-Dichloroethane | 83 (boiling) | ~100 | nih.gov |
This data underscores that optimizing the solvent system and reaction conditions is essential for achieving high yields and selectivity in acylations involving ortho-substituted acyl chlorides like this compound. nih.govcore.ac.uk
This compound, like other acyl chlorides, is highly reactive and reacts violently with water. atamanchemicals.com This vigorous hydrolysis, yielding o-tolylacetic acid and hydrochloric acid, traditionally precludes the use of aqueous media for acylation reactions. atamanchemicals.com The rapid decomposition of the acyl chloride in water leads to low yields of the desired acylated product and complicates the reaction work-up. lew.ro
However, recent advancements have demonstrated that these hydrolysis challenges can be overcome through innovative reaction engineering. One particularly effective strategy is the use of brine (a saturated aqueous solution of sodium chloride) as the reaction medium. ias.ac.in A study on the acetylation of primary amines and amino acids using acetyl chloride in brine showed a remarkable suppression of hydrolysis, leading to excellent yields of the corresponding amides. ias.ac.in
The proposed mechanism for this protection is based on the high concentration of chloride ions in the brine. ias.ac.in These chloride ions, being better nucleophiles than water in this environment, effectively compete with water molecules, thereby resisting the hydrolysis of the highly reactive acetyl chloride and enhancing its selectivity towards the intended nucleophile (e.g., an amine). ias.ac.in This method represents a significant "green chemistry" advancement, as it utilizes an environmentally benign solvent (brine) and allows for easy work-up and isolation of products. ias.ac.in While this specific methodology was demonstrated with acetyl chloride, the principle is directly applicable to other reactive acyl chlorides like this compound, opening a viable path for its use in aqueous systems under controlled conditions.
Further strategies to manage reactions in the presence of water include phase-transfer catalysis (PTC) under biphasic conditions. lew.ro In this technique, the phenoxide (or other nucleophile) is transferred from the aqueous phase to the organic phase containing the acyl chloride, facilitating the reaction while minimizing hydrolysis. lew.ro Careful control of temperature is crucial in these systems, as higher temperatures tend to accelerate hydrolysis more than the desired O-acylation, resulting in lower ester yields. lew.ro
In the quest for more sustainable and efficient chemical processes, ionic liquids (ILs) and supercritical fluids (SCFs) have emerged as promising alternative reaction media. ekb.egacs.org
Ionic Liquids (ILs) are organic salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and low flammability. rsc.orgderpharmachemica.com These properties make them attractive "green" substitutes for volatile organic compounds (VOCs). ekb.eg For transformations involving this compound, ILs can serve as both the solvent and, in some cases, a catalyst. mdpi.com The choice of the cation and anion of the IL can be tuned to optimize solvent properties such as polarity and viscosity for a specific reaction. However, it is crucial to recognize that ILs are not always inert spectators. The imidazolium (B1220033) cation, common in many ILs, can form N-heterocyclic carbenes (NHCs) under basic conditions, which can then act as catalysts or participate in side reactions. nih.gov In some instances, impurities like chloride ions, often remnants from the IL synthesis, can dramatically increase the viscosity of the medium. researchgate.net
Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), exist as a single phase above their critical temperature and pressure. science.gov They exhibit unique properties, combining gas-like viscosity and diffusivity with liquid-like density and solvating power. ekb.egscience.gov These characteristics can lead to enhanced mass transfer, improved solubility of reactants, and potentially higher reaction rates. Using SCFs can also simplify product separation, as the solvent can be easily removed by depressurization. While specific examples of this compound reactions in SCFs are not extensively documented, the principles suggest potential benefits for overcoming solubility issues and facilitating reactions in a more environmentally benign manner. acs.org
| Alternative Medium | Key Properties | Potential Advantages for this compound Reactions | Considerations |
|---|---|---|---|
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties. rsc.orgderpharmachemica.com | "Green" solvent alternative, potential for catalyst recycling, can influence selectivity. | Potential for unexpected reactivity, viscosity, cost, and presence of impurities. nih.govresearchgate.net |
| Supercritical Fluids (SCFs) | Gas-like viscosity, liquid-like density, high diffusivity. science.gov | Enhanced mass transfer, improved solubility, simplified product separation. ekb.eg | Requires high-pressure equipment, limited specific data for this compound. selvita.com |
Temperature and Pressure Control in Reaction Optimization and Selectivity
Temperature and pressure are fundamental physical parameters that provide powerful levers for controlling reaction rates, equilibria, and, most importantly, selectivity in transformations of this compound. scbt.com
Temperature Control has a multifaceted impact on chemical reactions. lneya.com According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. ajpojournals.org However, its effect on selectivity can be more complex. In competing parallel reactions, temperature can be adjusted to favor the pathway with the higher activation energy. For reactions in equilibrium, temperature shifts the equilibrium position based on the reaction's enthalpy (endothermic or exothermic). lneya.com
In the context of Friedel-Crafts acylation, temperature can be a decisive factor in product distribution. mdpi.com For instance, a study on the acetylation of 3,3′-dimethylbiphenyl showed that increasing the reaction temperature from 25°C to the boiling point of the solvent (83°C) increased the yield of the mono-acetylated product from 58% to nearly 100%. nih.gov Conversely, in some systems, higher temperatures can reduce selectivity or lead to catalyst deactivation and the formation of undesirable polymeric byproducts. core.ac.uklneya.comajpojournals.org Low-temperature conditions are often critical for selective acylations, especially when dealing with sensitive substrates or when trying to prevent side reactions like the hydrolysis of the acyl chloride. lew.rogoogle.com
Pressure Control , particularly the use of high pressure (typically 1-20 kbar), is a valuable tool in organic synthesis for influencing reactions where a change in volume occurs between the reactants and the transition state. selvita.com Reactions with a negative activation volume (i.e., the transition state is more compact than the reactants) are accelerated by high pressure. selvita.com This can be particularly advantageous for:
Accelerating slow reactions: High pressure can significantly increase reaction rates, allowing reactions to proceed at lower temperatures, which is beneficial for thermally sensitive substrates. selvita.com
Improving selectivity: Pressure can influence stereoselectivity and regioselectivity, especially in cycloaddition and sterically hindered reactions. selvita.com For a sterically congested molecule like this compound, high pressure could facilitate reactions that are otherwise slow or low-yielding at atmospheric pressure.
Controlling equilibria: For reactions where the number of moles decreases, high pressure shifts the equilibrium toward the products. doubtnut.com
While requiring specialized equipment, high-pressure chemistry offers a pathway to products that may be inaccessible under standard conditions or to improve the efficiency and selectivity of existing transformations. selvita.com
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of o-Tolyl-acetyl chloride, providing detailed information about the hydrogen and carbon atomic framework. Although specific experimental spectra for this compound are not widely published in spectral databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known chemical shifts of related structures, such as toluene (B28343) and phenylacetyl chloride, and established substituent effects.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753), and methyl protons. The four protons on the benzene (B151609) ring are chemically non-equivalent and would theoretically appear as four separate signals, likely multiplets, in the aromatic region (approximately 7.1-7.4 ppm). The methylene (-CH₂-) protons adjacent to both the aromatic ring and the carbonyl group are expected to produce a sharp singlet at a downfield position, estimated to be around 4.3 ppm, due to the strong electron-withdrawing effect of the acyl chloride group. The methyl (-CH₃) protons on the aromatic ring would also appear as a singlet, but further upfield, at approximately 2.4 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would be that of the carbonyl carbon (-COCl), predicted to be in the range of 170-172 ppm. The six aromatic carbons would produce six distinct signals in the typical aromatic region of 126-138 ppm, with the two quaternary carbons (one bearing the methyl group and one bearing the acetyl chloride moiety) showing signals of lower intensity. The methylene carbon (-CH₂-) is expected to appear around 55-58 ppm. The methyl carbon (-CH₃) would give a signal at the most upfield position, typically around 18-20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Ar-H | ~ 7.1 - 7.4 | Multiplet (m) | C=O | ~ 170 - 172 |
| -CH₂-COCl | ~ 4.3 | Singlet (s) | Ar-C (quaternary) | ~ 132 - 138 |
| Ar-CH₃ | ~ 2.4 | Singlet (s) | Ar-CH | ~ 126 - 131 |
| -CH₂- | ~ 55 - 58 | |||
| -CH₃ | ~ 18 - 20 |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and for monitoring its formation from the corresponding carboxylic acid. The most prominent and diagnostic feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing inductive effect of the chlorine atom, this band appears at a significantly higher frequency (typically 1785-1815 cm⁻¹) compared to the carbonyl stretch of a carboxylic acid (~1700-1725 cm⁻¹) or an ester (~1735-1750 cm⁻¹). chemicalforums.com This distinct shift makes IR spectroscopy an excellent tool for monitoring the conversion of o-tolylacetic acid to this compound, where the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, high-frequency C=O peak of the acyl chloride indicate a successful reaction.
Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region, typically between 600-800 cm⁻¹. chemicalforums.com
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |
| C=O (Acyl Chloride) | Stretching | 1785 - 1815 | Strong, Sharp |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| C-Cl | Stretching | 600 - 800 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₉ClO), the calculated molecular weight is 168.62 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁷Cl isotope (approximately 24.2%), a peak at m/z 170 would be observed with an intensity of about one-third that of the M⁺ peak (containing ³⁵Cl).
The fragmentation of this compound is predictable. The most likely initial fragmentation is the loss of a chlorine radical (Cl•) to form a highly stabilized o-tolylacetylium cation. This acylium ion would be a prominent peak in the spectrum. Subsequent fragmentation would likely involve the loss of a neutral carbon monoxide (CO) molecule from the acylium ion.
Key expected fragments include:
m/z 168/170: The molecular ion (M⁺) and its M+2 isotope peak in a ~3:1 ratio.
m/z 133: Loss of a chlorine radical (•Cl) from the molecular ion, forming the [CH₃C₆H₄CH₂CO]⁺ acylium ion. This is often the base peak.
m/z 105: Loss of carbon monoxide (CO) from the m/z 133 fragment, resulting in the [CH₃C₆H₄CH₂]⁺ cation.
m/z 91: Rearrangement and loss of a methyl radical from the aromatic ring is less common, but a fragment corresponding to the tropylium (B1234903) ion, [C₇H₇]⁺, is a common feature in the mass spectra of benzyl-containing compounds and might be observed. nist.gov
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 168 / 170 | Molecular Ion [M]⁺• | [C₉H₉ClO]⁺• |
| 133 | [M - Cl]⁺ | [C₉H₉O]⁺ |
| 105 | [M - Cl - CO]⁺ | [C₈H₉]⁺ |
| 91 | Tropylium Ion | [C₇H₇]⁺ |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity. However, due to its high reactivity, specialized procedures are often required.
Direct analysis of this compound by conventional reversed-phase HPLC is challenging due to its rapid hydrolysis by aqueous or protic mobile phases and potential instability on silica-based stationary phases. A common and more reliable strategy for quantification via HPLC involves derivatization. An aliquot of the sample is reacted with a nucleophile, such as an alcohol or an amine, to form a stable, less reactive ester or amide. This derivative can then be easily analyzed using standard reversed-phase HPLC methods, typically with a C18 column and a mobile phase like acetonitrile/water, with detection by UV absorbance.
Gas chromatography is a powerful technique for assessing the purity and determining the yield of volatile and thermally stable compounds. However, the high reactivity of acyl chlorides like this compound can lead to degradation in the hot injector port or on the column. Therefore, direct GC analysis is often unreliable.
A robust method for determining reaction yield involves the derivatization of the acyl chloride prior to injection. A sample of the crude reaction mixture is quenched with a dry alcohol, such as methanol (B129727), to convert the this compound into its corresponding methyl ester (methyl 2-(o-tolyl)acetate). This ester is significantly more stable and volatile, making it ideal for GC analysis, typically using a flame ionization detector (FID). By comparing the peak area of the resulting ester to an internal standard, the yield of the original acyl chloride formation can be accurately calculated.
Thin-layer chromatography is a simple and effective technique for monitoring the progress of the reaction to form this compound from o-tolylacetic acid. Direct spotting of the reactive acyl chloride onto a silica (B1680970) gel TLC plate is not feasible, as the compound will immediately hydrolyze on the acidic silica surface, regenerating the starting carboxylic acid and giving a misleading result. chemicalforums.comresearchgate.net
The standard procedure involves an indirect monitoring method. A small aliquot of the reaction mixture is withdrawn and immediately quenched in a separate vial containing a few drops of a nucleophilic solvent, most commonly methanol or ethanol. chemicalforums.com This rapidly and quantitatively converts the acyl chloride product into its corresponding ester. The resulting solution is then spotted on the TLC plate alongside a spot of the original starting material (o-tolylacetic acid). The progress of the reaction is monitored by the disappearance of the more polar starting acid spot and the appearance of a new, less polar ester spot, which will have a higher Rf value. researchgate.net
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid, crystalline state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule and its packing within the crystal lattice. For derivatives of this compound, particularly amides which often form stable crystals, this technique offers invaluable insights into their stereochemistry and non-covalent intermolecular interactions.
Detailed research into the crystallographic properties of these derivatives reveals how the molecular architecture influences the solid-state structure. For instance, the analysis of N-(o-tolyl)acetamide, a direct amide derivative, shows it exists as a white to off-white crystalline solid under standard conditions, readily forming regular crystalline structures. solubilityofthings.com The steric hindrance from the o-tolyl group can influence how the molecule packs in the crystal and its hydrogen bonding capabilities. solubilityofthings.com
A specific example is the structural elucidation of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide. iucr.org X-ray diffraction analysis of a single crystal of this compound provided a comprehensive understanding of its solid-state conformation. iucr.org The study revealed that the dihedral angle between the mean planes of the two benzene rings is 38.13 (12)°. iucr.org The five-membered furan (B31954) ring was found to adopt an envelope-like conformation. iucr.org Furthermore, the crystal structure is stabilized by weak C—H⋯O intermolecular interactions, which link molecules into inversion dimers. iucr.org
In another complex derivative, 2-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl]-N-(o-tolyl)acetamide, synthesized from natural sclareol, the molecular structure was also confirmed by X-ray crystallography. iucr.org This analysis showed that the two six-membered rings of the labdane (B1241275) skeleton are trans-fused and both adopt chair conformations. iucr.org The structure is characterized by an intramolecular N—H⋯O hydrogen bond, and in the crystal, molecules are linked into helical chains along the b-axis by intermolecular O—H⋯O hydrogen bonds. iucr.org
The crystallographic data obtained from such studies are crucial for understanding structure-property relationships and for the rational design of new molecules with specific desired solid-state characteristics.
Crystallographic Data for an this compound Derivative
Below is a table summarizing the crystallographic data for a representative derivative.
| Parameter | Value |
|---|---|
| Compound Name | 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide iucr.org |
| Molecular Formula | C₁₉H₂₁NO₃ iucr.org |
| Molecular Weight | 311.37 g/mol iucr.org |
| Crystal System | Monoclinic iucr.org |
| Space Group | P 2₁/n iucr.org |
| a (Å) | 9.0868 (18) iucr.org |
| b (Å) | 8.9708 (18) iucr.org |
| c (Å) | 20.230 (4) iucr.org |
| α (°) | 90 |
| β (°) | 92.18 (3) iucr.org |
| γ (°) | 90 |
| Volume (ų) | 1647.9 (6) iucr.org |
| Z | 4 iucr.org |
Computational Chemistry and Theoretical Modeling of O Tolyl Acetyl Chloride Systems
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. whiterose.ac.uk It is frequently employed to explore the mechanisms of transition metal-catalyzed reactions, offering a favorable balance between computational cost and accuracy. whiterose.ac.uk For o-Tolyl-acetyl chloride, DFT studies are crucial for elucidating the intricate details of its reaction pathways and characterizing the high-energy transition states involved.
Research on analogous acyl chlorides provides a framework for understanding the potential reaction mechanisms of this compound. For instance, DFT calculations have been used to study the fluorination of p-toluoyl chloride, a structural isomer, using a single-atom cobalt catalyst. researchgate.net These studies compute the free energy diagrams for the proposed reaction pathways, identifying key intermediates and the energy barriers associated with each step. researchgate.net The calculations can verify the catalytic activity and map out the entire catalytic cycle, including the formation of stable intermediates that drive the reaction forward. researchgate.net
A typical DFT study on the reaction of this compound with a nucleophile would involve:
Geometry Optimization: Calculating the lowest energy structure for the reactants, intermediates, transition states, and products.
Transition State Searching: Identifying the saddle point on the potential energy surface that connects reactants and products. The reaction force constant (κ), which measures the curvature of the potential energy profile, is a key parameter in this analysis. nih.gov Regions with a negative κ correspond to significant electronic rearrangements, characteristic of bond-forming and bond-breaking events. nih.gov
Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating thermodynamic properties like Gibbs free energy.
These calculations can reveal how the ortho-methyl group influences the reaction. The methyl group's steric bulk can hinder the approach of a nucleophile, while its electron-donating nature can modulate the electrophilicity of the carbonyl carbon. DFT can quantify these effects by comparing the activation energies for the reaction of this compound with its meta and para isomers.
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table illustrates the type of data generated from a DFT study on the acylation of an amine with this compound. The values are hypothetical.
| Step | Description | ΔG (kcal/mol) |
| 1 | Reactant Complex Formation (Amine + this compound) | -2.5 |
| TS1 | Tetrahedral Intermediate Formation | +15.8 |
| 2 | Tetrahedral Intermediate | -5.0 |
| TS2 | Chloride Elimination | +12.3 |
| 3 | Product Complex Formation (Amide + HCl) | -25.0 |
This interactive table demonstrates a hypothetical reaction energy profile. Click on a row to highlight the step in the reaction pathway.
Molecular Dynamics Simulations of Reaction Intermediates and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. mdpi.com While DFT is excellent for static energy calculations, MD simulations provide a time-resolved perspective on molecular processes, making them ideal for studying reaction intermediates and the explicit role of the solvent. mdpi.comtsukuba.ac.jp
For this compound, MD simulations can be employed to:
Analyze Solvation: Model the arrangement of solvent molecules (e.g., water, dichloromethane) around the acyl chloride. This can reveal how the solvent stabilizes the ground state and reaction intermediates, such as the highly reactive acylium ion that may form in the presence of a Lewis acid.
Track Reaction Trajectories: In conjunction with quantum mechanics (QM/MM simulations), MD can follow the course of a reaction, such as the nucleophilic attack on the carbonyl carbon. tsukuba.ac.jp This allows for the direct observation of the formation and lifetime of transient intermediates.
Determine Free Energy of Solvation: Calculate the energetic cost or benefit of transferring the molecule or its intermediates from the gas phase to a solvent, which is critical for understanding reaction kinetics in solution.
The solvent plays a critical role in the reactions of acyl chlorides. In polar solvents, the solvent molecules can stabilize charged intermediates, potentially altering the reaction mechanism from a concerted pathway to a stepwise one involving a tetrahedral intermediate. MD simulations can map the solvent reorganization that occurs during the reaction, providing detailed insights into these environmental effects.
Table 2: Sample Data from a Hypothetical MD Simulation of this compound in Water This table shows potential outputs from an MD simulation aimed at understanding the solvent environment.
| Parameter | Value | Description |
| Solvation Free Energy | -4.8 kcal/mol | The energy released when transferring the molecule from a vacuum to the solvent. |
| First Solvation Shell Radius | 3.5 Å | The average distance to the nearest solvent molecules surrounding the carbonyl carbon. |
| Water Molecules in First Shell | 4-5 | The number of water molecules in the immediate vicinity of the reactive carbonyl group. |
| Intermediate Lifetime | 50 ps | The simulated average lifetime of a tetrahedral intermediate before collapsing to product or reverting to reactant. |
This interactive table presents hypothetical data from a molecular dynamics simulation. Sorting the columns can help in comparing different simulation parameters.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles
Computational modeling is a powerful tool for predicting the outcome of chemical reactions. For this compound, theoretical methods can forecast its reactivity and selectivity in various transformations.
Regioselectivity: In reactions involving multifunctional substrates, this compound can react at different sites. For example, in a Friedel-Crafts acylation of a substituted aromatic ring, the acyl group could add at several positions. DFT calculations can predict the most likely outcome by comparing the activation energy barriers for each possible reaction pathway. The pathway with the lowest energy barrier is the kinetically favored one.
Stereoselectivity: When this compound reacts with a chiral nucleophile or in the presence of a chiral catalyst, two or more stereoisomeric products can be formed. Predicting the stereochemical outcome is a significant challenge that can be addressed computationally. By modeling the transition states leading to the different stereoisomers, DFT can determine their relative energies. The energy difference between diastereomeric transition states allows for the prediction of the diastereomeric or enantiomeric excess of the product. For example, the approach of a chiral alcohol to the carbonyl face could be modeled to determine which pathway is energetically preferred.
Table 3: Hypothetical DFT-Calculated Activation Energies for a Regioselective Reaction This table shows hypothetical activation energies (Ea) for the acylation of a substituted phenol, illustrating how DFT can predict regioselectivity.
| Position of Attack | Ea (kcal/mol) | Predicted Product Yield |
| Ortho | 22.5 | Minor |
| Meta | 28.0 | Negligible |
| Para | 19.5 | Major |
This interactive table displays hypothetical data for predicting regioselectivity. The lowest activation energy corresponds to the major predicted product.
Quantitative Structure-Activity Relationships (QSAR) for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. dergipark.org.tr These models are widely used in drug discovery and toxicology to predict the activity of new chemical entities and to guide the design of more potent or safer compounds. nih.govmdpi.com
While specific QSAR studies on this compound itself are not prevalent, a hypothetical QSAR study on a series of its derivatives (e.g., amides or esters) could be constructed. Such a study would involve the following steps:
Synthesis and Biological Testing: A library of derivatives would be synthesized by reacting this compound with various amines or alcohols. These derivatives would then be tested for a specific biological activity, for example, the inhibition of a particular enzyme.
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated using computational software. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment, atomic charges from DFT), and steric descriptors. dergipark.org.tr
Model Development: Statistical methods, such as multiple linear regression or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the measured biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques, such as cross-validation and prediction on an external set of compounds not used in model building. mdpi.com
A resulting QSAR model might take the form: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
This model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, prioritizing the synthesis of the most promising candidates. nih.gov
Table 4: Illustrative Data for a Hypothetical QSAR Study of o-Tolyl-Amide Derivatives This table presents a hypothetical dataset that would be used to develop a QSAR model for enzyme inhibition.
| Derivative Substituent (R in -CONHR) | pIC50 (Experimental) | LogP (Calculated) | Dipole Moment (Calculated, Debye) |
| -CH3 | 5.2 | 2.1 | 3.5 |
| -C6H5 | 6.5 | 3.8 | 3.9 |
| -CH2-C6H5 | 6.8 | 4.2 | 3.7 |
| -C(CH3)3 | 4.9 | 3.5 | 3.6 |
| -C6H4-Cl (para) | 7.1 | 4.5 | 2.1 |
This interactive table contains hypothetical data for a QSAR study. Analyzing the relationship between the descriptors and the biological activity is the goal of QSAR modeling.
Green Chemistry Principles in O Tolyl Acetyl Chloride Research
Reduction of Hazardous Waste Generation in Synthesis and Application
Traditional syntheses involving acyl chlorides often rely on stoichiometric reagents that produce significant amounts of waste. For instance, the preparation of acyl chlorides from carboxylic acids using agents like thionyl chloride or phosphorus trichloride (B1173362) generates corrosive byproducts such as sulfur dioxide and hydrochloric acid or phosphoric acids, respectively. These byproducts require neutralization and disposal, adding to the process's environmental burden and cost.
In the application of o-Tolyl-acetyl chloride, such as in Friedel-Crafts acylation, classical methods employ stoichiometric amounts of Lewis acid catalysts (e.g., aluminum chloride), which generate large volumes of acidic aqueous waste during workup. The drive towards greener alternatives focuses on replacing these stoichiometric reagents with catalytic systems. The development of solid acid catalysts, such as zeolites and acidic clays, offers a pathway to reduce waste. wiley-vch.de These materials can often be filtered and recycled, eliminating the need for aqueous workup and minimizing waste streams. wiley-vch.de Similarly, in acylation reactions, catalytic alternatives can avoid the production of HCl, drastically reducing aqueous effluent compared to traditional routes. wiley-vch.de The goal is to shift from processes that generate substantial waste to cleaner, catalytic cycles that are not only environmentally superior but also more economically favorable. wiley-vch.de
Development of Atom-Economical Synthetic Strategies
Atom economy, a core principle of green chemistry, is a measure of how efficiently a chemical process converts reactants into the desired product. wiley-vch.de Reactions with high atom economy maximize the incorporation of material from the starting materials into the final product, minimizing the generation of byproducts.
Research into more atom-economical cross-coupling reactions provides a model for improvement. For example, phosphine-free, palladium(0)-catalyzed cross-coupling reactions of triorganoindium compounds with various acyl chlorides have been developed to produce ketones. rsc.org These reactions proceed with high atom economy and yield, avoiding the use of phosphine (B1218219) ligands which can be toxic and difficult to separate. rsc.org Such catalytic systems, particularly when heterogeneous, can be recovered and reused, further enhancing the sustainability of the process. rsc.org Applying similar catalytic principles to the synthesis and application of this compound could significantly improve the atom efficiency of processes where it is a key intermediate.
Utilization of Environmentally Benign Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction. ekb.eg Traditional organic solvents are frequently volatile, flammable, and toxic. Green chemistry encourages their replacement with more benign alternatives like water, supercritical fluids, or deep eutectic solvents (DESs). ekb.egcore.ac.uk
For reactions involving compounds structurally related to this compound, the use of environmentally friendly media has shown promise. For instance, brine solution has been successfully used as a medium for the efficient acetylation of primary amines using acetyl chloride, a highly reactive acylating agent. ias.ac.in This method avoids volatile organic solvents and simplifies workup. ias.ac.in
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are particularly attractive due to their low cost, low toxicity, biodegradability, and low volatility. core.ac.uk Choline (B1196258) chloride-based DESs have been employed as effective and recyclable media for various organic syntheses, including multicomponent reactions to form complex heterocyclic structures. core.ac.ukrsc.org Research has demonstrated the successful use of choline hydroxide (B78521) as both a base and a reaction medium in the synthesis of pyrrole (B145914) derivatives that include a tolyl group, highlighting the potential for DES in reactions involving o-tolyl moieties. rsc.org
Table 1: Comparison of Solvents in Chemical Synthesis
| Feature | Traditional Organic Solvents (e.g., Chloroform, Dichloromethane) | Environmentally Benign Solvents (e.g., Water, DESs) |
|---|---|---|
| Volatility | High | Low to negligible core.ac.uk |
| Toxicity | Often high, may be carcinogenic or mutagenic | Generally low to non-toxic core.ac.uk |
| Flammability | High | Low to non-flammable core.ac.uk |
| Recyclability | Possible, but often energy-intensive | High potential for reuse core.ac.ukrsc.org |
| Source | Petrochemical-based | Often renewable/bio-based core.ac.uk |
| Environmental Impact | Significant (VOC emissions, hazardous waste) | Minimal humanjournals.com |
Process Intensification Through Non-Conventional Energy Sources
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Non-conventional energy sources like microwaves, mechanical energy (mechanochemistry), and microfluidic systems are key tools in achieving this goal.
Microwave-assisted synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and increasing product yields. researchgate.netmdpi.com This rapid, localized heating is more energy-efficient than conventional refluxing. mdpi.com
While direct studies on the microwave-assisted synthesis of this compound are not prominent, research on related reactions demonstrates the technique's potential. For example, the synthesis of 2-chloro-N-p-tolylacetamide from p-toluidine (B81030) and chloroacetyl chloride was significantly improved using microwave irradiation. researchgate.net The reaction time was reduced from 5-6 hours with conventional heating to just 5 minutes under microwave conditions, with a measurable increase in yield. researchgate.net Similarly, microwave irradiation has been effectively used to synthesize various acetamide (B32628) derivatives and other heterocyclic compounds, showcasing higher yields and milder reaction conditions compared to conventional methods. ijrpr.commdpi.comtandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-chloro-N-p-tolylacetamide
| Parameter | Conventional Method | Microwave Irradiation Method |
|---|---|---|
| Reactants | p-toluidine, Chloroacetyl chloride | p-toluidine, Chloroacetyl chloride |
| Solvent | Chloroform researchgate.net | Chloroform researchgate.net |
| Reaction Time | 5-6 hours researchgate.net | 5 minutes researchgate.net |
| Yield | Lower (specific value varies) | Higher (50-80%) researchgate.net |
| Energy Input | Sustained reflux heating | Short, high-energy bursts |
Data sourced from a study on the synthesis of a related toluidine derivative. researchgate.net
Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions, often in the absence of a solvent (neat) or with minimal amounts of liquid (liquid-assisted grinding). cardiff.ac.uk This solvent-free approach is inherently green, reducing waste and simplifying product isolation.
Mechanochemical methods have been successfully applied to a range of organic transformations, including C-N bond formation and C-H functionalization. rsc.orgbeilstein-journals.org For instance, a rhodium-catalyzed mechanochemical synthesis of indoles from acetanilides (including N-(o-tolyl)acetamide) and alkynes proceeds efficiently under solventless conditions. rsc.org This demonstrates the feasibility of performing complex catalytic reactions involving o-tolyl-containing substrates in a ball mill. rsc.org Furthermore, mechanochemical techniques have been developed for the synthesis of pyrazoles containing a p-tolyl group, showcasing the versatility of this approach for constructing heterocyclic systems. mdpi.com The application of mechanochemistry to the synthesis and reactions of acyl chlorides like this compound could offer a sustainable, solvent-free alternative to traditional solution-phase methods.
Microfluidic reactors, or "lab-on-a-chip" systems, conduct chemical reactions in channels with micrometer dimensions. These systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety, particularly for highly exothermic or hazardous reactions. acs.org The small reaction volumes minimize waste and allow for rapid optimization of reaction conditions.
The potential of microfluidics has been demonstrated in reactions involving acyl chlorides. In one study, the glycosylation of a sialoside using N-acetylsialyl chloride under microfluidic conditions resulted in a significantly higher yield (up to 66%) compared to the batch process (13%). researchgate.net The microfluidic system also allowed for enhanced stereoselectivity. researchgate.net The principles of improved mass and heat transfer in microreactors are broadly applicable. Employing microfluidic systems for reactions involving this compound could lead to more efficient, safer, and scalable processes, aligning with the goals of process intensification and green chemistry. acs.org
Safety and Environmental Impact in Academic Research Laboratories
Laboratory Handling and Storage Protocols for o-Tolyl-acetyl Chloride
Safe handling and storage of this compound in a research setting are paramount due to its hazardous properties. This acyl halide is recognized for being corrosive, moisture-sensitive, and flammable. chemicalbook.comlookchem.com Adherence to strict protocols is necessary to mitigate risks.
Control of Atmospheric Exposure and Moisture Sensitivity
This compound is highly sensitive to moisture and reacts violently with water. fishersci.dk This reactivity necessitates that the compound be handled under an inert atmosphere, such as nitrogen, to prevent contact with atmospheric moisture. fishersci.dk Exposure to moist air or water can lead to a violent reaction and the release of hazardous decomposition products, including hydrogen chloride gas, phosgene, carbon monoxide, and carbon dioxide. fishersci.dk
Key Handling and Storage Requirements:
Inert Atmosphere: All handling and storage should be conducted under an inert gas like nitrogen. fishersci.dk
Moisture Control: Keep away from water and moist air. fishersci.dk Storage areas should be dry and cool. fishersci.dkechemi.com
Sealed Containers: Containers must be kept tightly closed to prevent moisture ingress. fishersci.dkechemi.com Opened containers need to be carefully resealed and stored upright to prevent leakage. geneseo.edu
Preventative Measures for Flammability and Corrosivity
This compound is a flammable liquid and poses a significant fire risk. It is also highly corrosive, causing severe skin burns and eye damage upon contact. uga.edu
Preventative Measures:
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition. fishersci.dkchemos.de
Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment to prevent ignition. echemi.comgeneseo.educhemos.de All metal parts of equipment should be grounded to avoid static electricity discharge. fishersci.dk
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, fire/flame resistant and impervious clothing, and tightly fitting safety goggles with side-shields. echemi.com A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. echemi.comuga.edu
Ventilation: Work must be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of corrosive vapors. fishersci.dkechemi.com
Storage: Store in a designated flammables and corrosives area. fishersci.dk Keep containers in a dry, cool, and well-ventilated place. fishersci.dkechemi.com
Emergency Response and Spill Management Procedures for Research Environments
In the event of a spill or emergency involving this compound, prompt and appropriate action is critical to minimize harm to personnel and the environment.
Spill Response:
Evacuation: Evacuate personnel from the affected area and move upwind of the spill. echemi.com
Ignition Sources: Remove all sources of ignition immediately. echemi.com
Ventilation: Ensure adequate ventilation of the spill area. echemi.com
Personal Protection: Responders must wear appropriate personal protective equipment, including respiratory protection. echemi.comuga.edu
Containment: Prevent further leakage or spillage if it is safe to do so. echemi.com Contain the spill using inert absorbent materials like dry sand or earth. fishersci.dkhighpuritystandards.com Do not use water to clean up spills as it reacts violently with the substance. fishersci.dkgeneseo.edu
Cleanup: Use spark-proof tools to collect the absorbed material. echemi.com Place the waste in suitable, closed containers for disposal. fishersci.dkechemi.com
Emergency Procedures:
Fire: For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. echemi.com Water should not be used directly on the fire but may be used as a mist to cool closed containers. fishersci.dk
First Aid:
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. echemi.com
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. echemi.com
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. echemi.com
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. echemi.comgeneseo.edu
Waste Minimization and Proper Disposal Strategies for Research Byproducts
Proper management of waste generated from research involving this compound is crucial to ensure safety and environmental protection.
Waste Minimization:
Careful planning of experiments to use the minimum amount of material necessary.
Consideration of reaction pathways that produce less hazardous byproducts.
Disposal Procedures:
Segregation: Do not mix this compound waste with other waste streams, particularly aqueous or protic solvent waste. mtech.edu Halogenated organic waste should be segregated from non-halogenated waste. mtech.edu
Containers: Waste should be collected in suitable, clearly labeled, and closed containers. echemi.com Leave at least two inches of headspace in liquid waste containers to allow for expansion. mtech.edu
Disposal: Dispose of chemical waste in accordance with institutional, local, and national regulations. highpuritystandards.comuab.edu This typically involves collection by a licensed hazardous waste disposal service. mtech.edu Do not dispose of this compound or its byproducts down the drain or in general waste. echemi.com Contaminated materials, such as absorbent pads and used PPE, must also be disposed of as hazardous waste. highpuritystandards.com
Environmental Fate and Ecotoxicological Considerations in Research Contexts
While specific data on the environmental fate and ecotoxicity of this compound is limited, its chemical properties suggest potential environmental hazards. The primary risk in a research context is from improper disposal or accidental release. echemi.com
Environmental Fate:
Hydrolysis: As an acetyl chloride derivative, it is expected to hydrolyze rapidly in contact with water, forming o-tolyl-acetic acid and hydrochloric acid. uga.edu This rapid degradation mitigates long-term persistence in aquatic environments.
Volatility: Its volatility suggests that if released, a portion may partition to the atmosphere, where it can be degraded. epa.gov
Soil: If spilled on land, it is likely to react with soil moisture. Its potential to leach into groundwater is a concern, similar to other halogenated organic compounds. epa.gov
Ecotoxicological Effects:
Direct release into aquatic environments would be harmful due to the immediate formation of acidic and potentially toxic degradation products. geneseo.edu
The parent compound and its byproducts can pose a risk to aquatic organisms. geneseo.eduresearchgate.net The release of acidic components can lower the pH of water bodies, adversely affecting aquatic life.
To mitigate environmental impact, it is imperative to prevent any release into the environment by following strict handling, spill management, and waste disposal protocols. echemi.com The focus in a research setting should be on containment and the prevention of environmental discharge. echemi.comhighpuritystandards.com
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalytic systems is paramount to unlocking the full potential of o-tolyl-acetyl chloride in chemical synthesis. Current research is focused on moving beyond traditional Lewis acid catalysts, such as aluminum chloride, towards more sophisticated and environmentally benign alternatives.
One promising area is the application of organometallic catalysts. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki and Heck reactions, have shown considerable success with related aryl chlorides. diva-portal.orgliv.ac.uk The development of novel palladium catalysts, potentially supported on materials like donor-functionalized silica (B1680970) gel or incorporated into metal-organic frameworks (MOFs), could offer enhanced reactivity and recyclability for reactions involving this compound. mdpi.comresearchgate.net Research into bimetallic catalytic systems, such as Pd/Cu-MOFs, is also a burgeoning field that could lead to more efficient coupling reactions. researchgate.net
Furthermore, the exploration of metal-free catalytic systems is gaining traction. For example, antimony has been identified as a novel catalyst for cross-dehydrogenative coupling reactions under mild, aerobic conditions, which could be applicable to transformations involving this compound derivatives. u-tokyo.ac.jp
The table below summarizes some emerging catalytic strategies and their potential benefits.
| Catalytic System | Potential Advantages | Relevant Research Areas |
| Supported Palladium Catalysts | Enhanced stability, recyclability, and ease of separation. | Suzuki, Heck, and Sonogashira cross-coupling reactions. diva-portal.orgliv.ac.ukmdpi.com |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, and potential for bimetallic cooperativity. | Heterogeneous catalysis for various coupling reactions. researchgate.net |
| Metal-Free Catalysts | Reduced cost, lower toxicity, and unique reactivity profiles. | Oxidative coupling and other novel transformations. u-tokyo.ac.jp |
| Organocatalysts | Enantioselective transformations and metal-free synthesis. | Asymmetric synthesis. whiterose.ac.uk |
Development of Stereoselective and Asymmetric Transformations
A significant frontier in the application of this compound is the development of stereoselective and asymmetric reactions. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of pharmaceuticals and other biologically active molecules.
Research in this area involves the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity. For instance, the use of chiral phosphoramidite (B1245037) ligands in metal-catalyzed reactions or the application of chiral sulfinamides as auxiliaries can lead to the formation of specific stereoisomers. whiterose.ac.uk The ester-enolate Claisen rearrangement is another powerful method for achieving enantio- and diastereoselective C-C bond formation. nih.gov
The steric bulk of the ortho-methyl group in this compound can influence the stereochemical outcome of reactions, a factor that can be exploited in the design of new synthetic methods. The development of reactions that proceed with high levels of stereocontrol, such as the [2+2]-cycloaddition of cyclic ketenes with imines to form spiro β-lactams, represents a key area of future research. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of reactions involving this compound into flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and efficiency. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net
Automated solid-phase synthesis, a technique that has revolutionized the preparation of oligosaccharides and peptides, could be adapted for reactions utilizing this compound. nih.gov This would enable the rapid and efficient synthesis of libraries of compounds for screening and optimization in drug discovery and materials science. The development of robust and reliable protocols for using this compound in these automated systems is a key area for future research.
Design and Synthesis of Novel Functional Materials and Biologically Active Molecules Incorporating the o-Tolyl-acetyl Moiety
The o-tolyl-acetyl group can be incorporated into a wide range of molecules to create novel functional materials and biologically active compounds. Its presence can influence the physical, chemical, and biological properties of the final product.
In materials science, this compound can be used as a monomer or modifying agent in the synthesis of polymers with tailored characteristics. For example, it can be used to introduce specific functional groups that affect properties such as thermal stability, conductivity, or optical behavior.
In the realm of medicinal chemistry, the o-tolyl-acetyl moiety can serve as a key building block for the synthesis of new therapeutic agents. Derivatives of this compound have shown potential as antimicrobial agents, and the ortho-substituted tolyl group has been highlighted for its role in enhancing efficacy. Furthermore, the synthesis of complex molecules containing the o-tolyl-acetyl group, such as those with potential applications as inhibitors of specific biological pathways, is an active area of research.
Advanced Spectroscopic and In Situ Monitoring Techniques for Real-Time Reaction Analysis
The use of advanced spectroscopic and in situ monitoring techniques is crucial for understanding the mechanisms of reactions involving this compound and for optimizing reaction conditions in real-time. Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to follow the progress of a reaction as it happens, providing valuable insights into reaction kinetics, intermediates, and byproducts. whiterose.ac.ukrsc.org
For example, in situ IR spectroscopy can be used to monitor the consumption of this compound and the formation of products in real-time, as demonstrated in studies of Friedel-Crafts acylation reactions. rsc.org Similarly, NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture at any given time. whiterose.ac.ukijsrcseit.com The application of these advanced analytical techniques will be instrumental in developing more efficient and selective synthetic methods utilizing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
